![molecular formula C10H9F3O2 B2851665 Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate CAS No. 175543-23-4](/img/structure/B2851665.png)
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a chemical compound with the molecular formula C10H9F3O2 . It is a colorless liquid with a fruity odor and is commonly used in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is denoted by the InChI code 1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of an ethyl group (C2H5-) attached to a difluoro (4-fluorophenyl)acetate group.Scientific Research Applications
Drug Discovery and Development
This compound is utilized in the pharmaceutical industry for the synthesis of various drugs. Its ability to introduce fluorine atoms into molecules is particularly valuable since fluorinated compounds often have enhanced biological activity and metabolic stability .
Material Synthesis
Researchers employ Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate in the development of new materials. Its unique chemical properties can lead to the creation of polymers with improved strength, flexibility, and resistance to degradation .
Agricultural Chemistry
In the field of agrochemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. The fluorine atoms can make the resulting products more effective at lower concentrations, reducing environmental impact .
Analytical Chemistry
Due to its distinct chemical structure, Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is used as a standard or reagent in various analytical chemistry applications, including chromatography and spectroscopy .
Organic Synthesis Research
As a building block in organic synthesis, this compound is involved in constructing complex molecular architectures. It is particularly useful in creating compounds with chiral centers, which are important in the synthesis of enantiomerically pure pharmaceuticals .
Cancer Research
There is evidence that derivatives of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate have potential in cancer treatment. Studies have shown that certain derivatives can inhibit the proliferation, migration, and invasion of cancer cell lines .
Neuroscience
Fluorinated compounds derived from Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate are being explored for their potential use in neurology, particularly in the development of imaging agents for positron emission tomography (PET) scans .
Environmental Science
This compound is also studied for its role in environmental science, particularly in the degradation of pollutants. Its reactivity with various environmental contaminants helps in understanding and improving bioremediation processes .
Safety and Hazards
Safety data sheets indicate that exposure to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate should be avoided. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate are currently unknown . This compound is primarily used for research purposes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate . For instance, exposure to certain conditions might affect the compound’s stability.
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJOXVLRFWKBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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